molecular formula C4H8ClN3O B097593 Creatinine hydrochloride CAS No. 19230-81-0

Creatinine hydrochloride

Cat. No. B097593
CAS RN: 19230-81-0
M. Wt: 149.58 g/mol
InChI Key: PJYONPGZTHDDJM-UHFFFAOYSA-N
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Description

Creatinine Hydrochloride Description

This compound (CRN-HCl) is a hydrochloride salt form of creatinine (CRN), a metabolic waste product typically found in blood and urine of vertebrates. It is known for its inhibitory effects on bacterial replication, which does not extend to fungi, making it a useful component in media for the isolation of fungi from environmental or clinical samples .

Synthesis Analysis

The synthesis of creatinine and its salts has been explored in various studies. For instance, creatininium bromide, creatininium 3-aminobenzoate, and creatininium 3,5-dinitrobenzoate are salts of creatinine that have been synthesized and characterized by single-crystal X-ray diffraction and Hirshfeld surface analysis . These salts are important for the formation of drug materials with potential anti-HIV, antifungal, antiprotozoal, antiviral, and antitumor properties.

Molecular Structure Analysis

The molecular structure of creatinine and its complexes has been extensively studied. For example, the crystal and molecular structure of bis(creatinine)silver(I) perchlorate dihydrate has been determined, revealing that creatinine ligands are planar and coordinate linearly through the cyclic imino nitrogen atoms to the silver ion . The extensive intermolecular hydrogen bonding system in the complex involves water molecules, perchlorate groups, and the carbonyl and exocyclic NH2 groups of the ligands.

Chemical Reactions Analysis

Creatinine reacts non-enzymatically with hydroxyl radicals (•OH) to form various compounds such as creatol (CTL), demethylcreatinine (DMC), and methylguanidine (MG). This reaction is significant in the context of hydroxyl radical scavenging in mammals, where creatinine serves as an intrinsic scavenger . The molar ratio of scavenged •OH to creatinine in healthy subjects and normal rats is similar, but this ratio increases in patients with chronic kidney disease (CKD), indicating that creatinine may not be sufficient to scavenge all •OH in such cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of creatinine and its derivatives have been analyzed in various contexts. For instance, a hydrophilic interaction HPLC method has been developed for the determination of creatinine, uric acid, and ascorbic acid in bovine milk and orange juice, indicating the presence of these compounds in food products and their potential impact on human health . Additionally, the Jaffe's reaction is a well-known method for the measurement of creatinine, which involves the formation of an orange color with picric acid in an alkaline medium, and the determination of the optimum alkali concentration required for maximum color development has been investigated .

Scientific Research Applications

  • Fungal Growth Media Enhancement : Creatinine hydrochloride (CRN-HCl) acts as a potent inhibitor of bacterial replication, without inhibiting the growth of yeasts or molds. This property makes CRN-HCl a potentially useful addition to growth media for facilitating the isolation of environmental or clinically relevant fungal species. It effectively suppresses bacterial growth in liquid or solid agar media while allowing outgrowth of slower-growing fungi (Smithee et al., 2014).

  • Creatinine Detection in Clinical Diagnosis : A chemiluminescence method for creatinine determination has been developed, enhancing its detection in the presence of cobalt ions. This method is sensitive and selective, useful for creatinine detection in human urine samples, and holds promise for various applications including basic metabolic panel, drug screening, and urinary metabolomic research (Hanif et al., 2016).

  • Low-Cost Urine Creatinine Determination : A low-cost enzymatic paper-based analytical device (enz-PAD) has been developed for determining urine creatinine. This approach uses disposable creatinine enzyme reagents and provides a novel, nearly zero-cost alternative method for screening urinary creatinine, beneficial for developing countries (Talalak et al., 2015).

  • Photonic Crystal Sensing Motif for Creatinine Detection : A new sensing motif based on intelligent polymerized crystalline colloidal array (IPCCA) materials has been developed for the detection and quantification of creatinine. This sensor can determine physiological levels of creatinine in human blood serum samples, and the technology is adaptable for fabricating sensors for various species (Sharma et al., 2004).

  • Amperometric Creatinine Biosensor for Hemodialysis Patients : Enzyme sensors with co-immobilized creatinine amidohydrolase, creatine amidinohydrolase, and sarcosine oxidase have been used to amperometrically detect creatinine, offering additional information on the efficiency of extracorporeal procedures in hemodialysis treatment (Tombach et al., 2001).

  • Functional Porous Polymer Structure Sensing for Plasma Creatinine : A new method for detecting creatinine using a functional porous polymer structure (FPPS) comprised of ionic liquids and poly-lactic-co-glycolic acid (PLGA) has been developed. This novel approach could be applied in diagnostic applications for monitoring individuals with renal dysfunction (Nanda et al., 2015).

Mechanism of Action

Target of Action

Creatinine hydrochloride, a derivative of creatine, primarily targets the creatine kinase enzymes in the human body . These enzymes play a crucial role in energy production within cells, particularly in muscle tissues .

Mode of Action

In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This reaction is catalyzed by creatine kinase, resulting in the formation of phosphocreatine (PCr) . Phosphocreatine binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

Creatine is involved in several biochemical pathways. It is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . After its biosynthesis, creatine is transported to the skeletal muscle, heart, brain, and other tissues . Most of the creatine is metabolized in these tissues to phosphocreatine (creatine phosphate), a major energy storage form in the body .

Pharmacokinetics

Creatine, from which creatinine is derived, is absorbed predominantly from the small intestine . It is excreted unchanged in urine, and the elimination half-life of creatine during multiple dosages in patients with good renal function is approximately 5 hours .

Result of Action

The primary result of this compound’s action is the generation of energy during anaerobic exercise . By replenishing ATP, it supports high-intensity, short-duration exercise . It may also have neuroprotective and cardioprotective actions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of creatine conversion to creatinine can depend on temperature and pH . .

Biochemical Analysis

Biochemical Properties

Creatinine hydrochloride is involved in various biochemical reactions. It is a primary constituent of phosphocreatine, which is used to regenerate adenosine triphosphate (ATP) within the cell . This process involves the enzymes creatine kinase, which catalyzes the reversible transfer of a phosphoryl group from ATP to creatine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by facilitating the recycling of ATP, primarily in muscle and brain tissue . This recycling is achieved by converting adenosine diphosphate (ADP) back to ATP via donation of phosphate groups . It also has a role in controlling thermogenic respiration in adipose tissue .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to creatine phosphate in the presence of creatine kinase . This reaction is crucial for maintaining high local ATP:ADP ratios, which is essential for energy homeostasis in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. For instance, serum creatinine levels can vary based on individual patient factors and the time and method of testing . Additionally, creatinine measurement is useful in diagnosing and treating renal diseases and monitoring renal dialysis .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, studies have shown that prolonged high-dose creatine supplementation does not impair kidney function in animals with pre-existing renal failure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from L-arginine, glycine, and L-methionine in a process involving the enzyme glycine amidinotransferase . It is then transported to various tissues, where most of it is metabolized to phosphocreatine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Following its biosynthesis, it is transported to the skeletal muscle, heart, brain, and other tissues . The transport of high-energy phosphates between sites of ATP production and ATP consumption is achieved mainly by phosphocreatine and creatine .

Subcellular Localization

Recent advances in machine learning and proteomics have led to the development of tools for predicting protein subcellular localization, which could potentially be applied to this compound .

properties

IUPAC Name

2-amino-3-methyl-4H-imidazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYONPGZTHDDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Creatinine hydrochloride
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Solubility

>22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

19230-81-0
Record name Creatinine hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, hydrochloride (1:1)
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Record name 2-imino-1-methylimidazolidin-4-one hydrochloride
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Synthesis routes and methods

Procedure details

Shortening the reaction time from 20 hours to 10-12 hours resulted in a decrease in the conversion of creatine monohydrate to CEE HCl to about 76 to 83%. Increasing the reaction time to greater than 20 hours resulted in no significant increase in the conversion of creatine monohydrate to CEE HCl. Such longer reaction times, however, did result in the increased formation of the undesirable product creatinine HCl.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the effect of Creatinine Hydrochloride on choline acetyltransferase activity?

A1: [] this compound significantly enhances the activity of purified choline acetyltransferase from bovine caudate nuclei. In fact, it was found to be more effective than potassium chloride and sodium chloride in increasing enzymatic activity. [] This suggests a potential role of this compound in influencing cholinergic neurotransmission, although further research is needed to explore this aspect. []

Q2: How does this compound compare to other salts in its effect on choline acetyltransferase?

A2: [] While potassium and sodium salts can increase choline acetyltransferase activity, this compound demonstrates a more potent effect, more than tripling the enzymatic activity. [] This suggests a specific interaction mechanism beyond simple ionic strength effects.

Q3: Can the effect of this compound on choline acetyltransferase be further enhanced?

A3: [] Interestingly, combining this compound with sodium chloride creates a synergistic effect, further boosting choline acetyltransferase activity compared to either compound alone. [] This synergistic relationship highlights the complexity of the interaction and potential for tailored modulation.

Q4: Are there any studies investigating the acoustic and volumetric properties of this compound solutions?

A4: [] Yes, research has explored the impact of salts like sodium chloride and potassium chloride on the volumetric and acoustic behavior of aqueous this compound solutions at various temperatures (288.15–318.15 K). [] These studies contribute to a deeper understanding of the physical chemical properties of this compound in solution.

Q5: Has this compound been explored in the context of potentiometric sensors?

A5: [] Indeed, this compound has been investigated as a target analyte for potentiometric sensors employing lipophilic cyclodextrins. [] Specifically, 2,6 didodecyl beta cyclodextrin demonstrated sensitivity towards this compound, indicating its potential utility in sensor development for this compound. []

Q6: Beyond its potential biological interactions, are there any studies focusing on the basic physical properties of this compound?

A6: [, ] Yes, researchers have investigated the photon energy absorption properties of this compound. [, ] This type of study provides valuable insights into how the molecule interacts with electromagnetic radiation, which can be relevant in various analytical and material science applications.

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